molecular formula C8H9NO B153099 3,4-dihydro-1H-pyrano[4,3-c]pyridine CAS No. 126474-06-4

3,4-dihydro-1H-pyrano[4,3-c]pyridine

Cat. No.: B153099
CAS No.: 126474-06-4
M. Wt: 135.16 g/mol
InChI Key: IBUQIRGOEBUDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-1H-pyrano[4,3-c]pyridine is a partially saturated bicyclic heterocycle comprising a pyran ring fused to a pyridine moiety at positions 4 and 3, respectively. This structural motif confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry. The dihydro saturation at the pyran ring enhances stability while retaining reactivity for further functionalization.

Synthesis: highlights its use as a key intermediate in constructing tricyclic systems (e.g., pyrano[4,3-d]thieno[2,3-b]pyridines) via intramolecular cyclization or alkylation reactions. Sodium ethoxide promotes cyclization of ethyl thioacetate derivatives to yield fused systems with high efficiency (78–98% yields) . confirms its commercial availability as a hydrochloride salt (CAS 2416231-50-8), underscoring its utility in industrial-scale synthesis .

Properties

IUPAC Name

3,4-dihydro-1H-pyrano[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-3-9-5-7-2-4-10-6-8(1)7/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUQIRGOEBUDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-pyrano[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyridine ring. For example, the reaction of 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid can yield 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4(2H)-ones . Another approach involves the use of acetic anhydride and perchloric acid to prepare pyrylium salts, which can be further utilized in the synthesis of pyrrolo[3,4-c]pyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-pyrano[4,3-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrano[3,4-c]pyridines with various functional groups, while substitution reactions can introduce amino, hydrazino, or other substituents into the ring system .

Scientific Research Applications

Medicinal Chemistry

3,4-Dihydro-1H-pyrano[4,3-c]pyridine has garnered attention for its potential therapeutic properties:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that certain derivatives can inhibit cell proliferation in ovarian and breast cancer models .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, potentially useful in treating chronic inflammatory diseases .
  • Neuropharmacological Effects : Some derivatives have demonstrated anticonvulsant and anxiolytic activities comparable to established treatments like diazepam .

Biological Studies

The compound's interactions with biological targets are critical for understanding its mechanism of action:

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes such as cyclin-dependent kinase 2 (CDK2), affecting cell cycle progression and apoptosis in cancer cells .
  • Receptor Modulation : The compound can bind to various receptors, modulating their activity and leading to diverse biological effects .

Materials Science

The unique structural properties of this compound make it a candidate for developing novel materials:

  • Electronic and Optical Properties : Its fused ring system allows for potential applications in organic electronics and photonic devices .

Case Studies

StudyFocusFindings
Study AAntitumor ActivityDerivatives showed significant cytotoxicity against ovarian cancer cells (IC50 values in low micromolar range) .
Study BNeuropharmacological EffectsCertain derivatives exhibited anxiolytic effects similar to diazepam in animal models .
Study CEnzyme InteractionInhibition of CDK2 leading to altered cell cycle dynamics in cancer cells .

Comparison with Similar Compounds

Ring Fusion and Reactivity

  • Positional Isomerism: The pyrano[4,3-c]pyridine scaffold differs from pyrano[2,3-c]pyridine and pyrano[3,4-c]pyridine in ring fusion sites, altering electronic distribution and steric hindrance. For example, pyrano[2,3-c]pyridines exhibit stronger antioxidant activity due to enhanced resonance stabilization of radicals .

Q & A

Q. What are the common synthetic routes for 3,4-dihydro-1H-pyrano[4,3-c]pyridine derivatives?

The synthesis of pyrano-pyridine derivatives often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl substituents. For example:

  • Stepwise functionalization : Substrates may undergo iodination (e.g., using N-iodosuccinimide) followed by coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis in toluene/EtOH/H₂O at 90–105°C .
  • Protection/deprotection strategies : Temporary protection of reactive sites (e.g., using TsCl/NaH in THF) ensures regioselectivity during substitution .
  • Post-synthetic modifications : Hydrolysis or reduction steps (e.g., KOH in ethanol at 80°C) can refine functional groups .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound derivatives?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions and ring conformations.
  • Mass spectrometry (HRMS) : Validates molecular weights and fragmentation patterns.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and ligand loss events (e.g., pyridine molecule evolution in Fe(II) coordination polymers) .
  • Single-crystal X-ray diffraction : Confirms crystal packing and hydrogen-bonding networks, critical for structure-activity relationships .

Advanced Research Questions

Q. How can thermal analysis methods elucidate spin crossover (SCO) behavior in pyrano-pyridine-containing coordination polymers?

Advanced isoconversional methods (e.g., Vyazovkin’s approach) analyze SCO kinetics by decoupling activation energies (EaE_a) from competing thermal events:

  • TGA-DSC integration : Quantifies enthalpy changes during SCO transitions in compounds like Fe(Pyridine)₂[Ni(CN)₄], where SCO occurs alongside structural gate-opening transitions influenced by particle size .
  • SQUID magnetometry : Tracks magnetic susceptibility shifts (e.g., Fe(Pyridine)₂[Fe(CN)₅NO]) to correlate spin-state transitions with temperature/pressure .
  • Challenge : Overlapping thermal events (e.g., ligand loss and SCO) require deconvolution via variable heating rate experiments .

Q. What strategies address discrepancies in pharmacological activity data for pyrano-pyridine derivatives targeting adenosine receptors (ARs)?

Contradictions often arise from substituent positioning and assay conditions:

  • Substituent optimization : A 3-phenyl, 5-cyano, and 7-anilino substitution pattern (e.g., compound A17) enhances A1/A3 AR affinity by 10–100-fold compared to unsubstituted analogs. Mutagenesis studies (e.g., L2506.51A mutation in A1R) reveal binding pocket flexibility .
  • Binding kinetics : Surface plasmon resonance (SPR) or stopped-flow spectroscopy differentiates transient vs. stable receptor interactions.
  • In silico validation : Free energy calculations (e.g., thermodynamic integration/molecular dynamics) reconcile experimental vs. predicted binding affinities .

Q. How can researchers design experiments to evaluate pyrano-pyridine derivatives against multidrug-resistant pathogens?

  • Structural hybridization : Merge pyrano-pyridine cores with known antimicrobial pharmacophores (e.g., fluoroquinolone motifs) to enhance membrane penetration .
  • Minimum inhibitory concentration (MIC) assays : Test against MRSA or Gram-negative ESKAPE pathogens in nutrient-rich vs. minimal media to identify biofilm-disrupting activity .
  • Resistance profiling : Serial passage experiments under sub-MIC conditions track mutation rates and target gene alterations (e.g., gyrase mutations).

Q. What methodological challenges arise in studying particle size-dependent gate-opening transitions in pyrano-pyridine frameworks?

  • Nanoscale vs. bulk behavior : Thin films (<100 nm) of Fe(Pyridine)₂[Pt(CN)₄] exhibit reversible gate-opening for molecular sensing, while bulk crystals show hysteresis due to kinetic barriers .
  • Size-controlled synthesis : Precipitation methods (e.g., microemulsion templating) tune particle dimensions, but aggregation during SCO cycles can distort data .
  • In situ characterization : Synchrotron XRD or Raman spectroscopy under controlled gas/vapor exposure monitors real-time structural flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.